molecular formula C24H18F2N2OS2 B12796971 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone CAS No. 5273-37-0

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Katalognummer: B12796971
CAS-Nummer: 5273-37-0
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: ACBLMAQGOOZVGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of two 4-fluorobenzylthio groups attached to the pyridazinone core, along with a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-fluorobenzyl mercaptan with a suitable pyridazinone precursor. One common method includes the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group of 4-fluorobenzyl mercaptan attacks the electrophilic carbon of the pyridazinone precursor, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

    Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both fluorobenzylthio groups and a phenyl group attached to the pyridazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

5273-37-0

Molekularformel

C24H18F2N2OS2

Molekulargewicht

452.5 g/mol

IUPAC-Name

4,5-bis[(4-fluorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C24H18F2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2

InChI-Schlüssel

ACBLMAQGOOZVGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.